molecular formula C11H14O4 B12366829 Sinapyl alcohol-d3

Sinapyl alcohol-d3

Cat. No.: B12366829
M. Wt: 213.24 g/mol
InChI Key: LZFOPEXOUVTGJS-VGIDZVCYSA-N
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Description

Sinapyl alcohol-d3 is a deuterated form of sinapyl alcohol, which is an organic compound structurally related to cinnamic acid. It is biosynthesized via the phenylpropanoid biochemical pathway, with sinapaldehyde as its immediate precursor. Sinapyl alcohol is one of the monolignols, which are precursors to lignin or lignans . The deuterated version, this compound, is often used in scientific research to trace and study the metabolic pathways and reactions involving sinapyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sinapyl alcohol-d3 typically involves the deuteration of sinapyl alcohol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and it is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Sinapyl alcohol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sinapyl alcohol-d3 is widely used in scientific research for various applications:

Mechanism of Action

Sinapyl alcohol-d3 exerts its effects through its incorporation into lignin biosynthesis. The compound is converted into sinapyl alcohol by the enzyme sinapyl alcohol dehydrogenase (SAD). This enzyme catalyzes the reduction of sinapaldehyde to sinapyl alcohol, which is then polymerized into lignin. The deuterium atoms in this compound allow researchers to trace its incorporation and study the lignification process in detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sinapyl alcohol-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C11H14O4

Molecular Weight

213.24 g/mol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3

InChI Key

LZFOPEXOUVTGJS-VGIDZVCYSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO

Origin of Product

United States

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